

physicochemical properties of 5-Bromo-4,6-dihydroxypyrimidine

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Compound of Interest

Compound Name: 5-Bromo-4,6-dihydroxypyrimidine

Cat. No.: B103388

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An In-depth Technical Guide to the Physicochemical Properties of **5-Bromo-4,6-dihydroxypyrimidine**

For Researchers, Scientists, and Drug Development Professionals

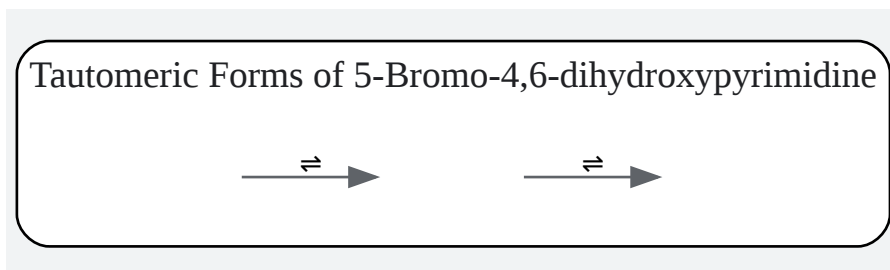
Introduction

5-Bromo-4,6-dihydroxypyrimidine is a halogenated derivative of the pyrimidine core, a fundamental heterocyclic scaffold in nucleic acids and numerous pharmacologically active compounds. The introduction of a bromine atom and two hydroxyl groups onto the pyrimidine ring imparts unique physicochemical characteristics that are of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this guide synthesizes foundational data with practical, field-proven methodologies to provide a comprehensive technical overview of this compound. Understanding these core properties is paramount for its effective utilization in drug design, synthetic chemistry, and biological assays, as they directly influence critical parameters such as bioavailability, reactivity, and target engagement.

Molecular Structure and Tautomerism

A critical aspect of 4,6-dihydroxypyrimidine systems is their existence in multiple tautomeric forms. The equilibrium between the dihydroxy, hydroxyl-oxo, and dioxo forms is influenced by the solvent, pH, and temperature. The presence of the electron-withdrawing bromine atom at the C5 position further influences the electron distribution within the ring, affecting the stability

of these tautomers. The predominant form under physiological conditions is typically the keto-enol or diketo tautomer due to the greater stability of the amide-like functionality.



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Caption: Tautomeric equilibrium of **5-Bromo-4,6-dihydroxypyrimidine**.

Core Physicochemical Properties

The fundamental properties of **5-Bromo-4,6-dihydroxypyrimidine** are summarized below. These values are essential for initial experimental design, including reaction setup, solvent selection, and analytical method development.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₃ BrN ₂ O ₂	[1][2]
Molecular Weight	190.98 g/mol	[2]
Monoisotopic Mass	189.93779 g/mol	[2]
CAS Number	15726-38-2	[1]
Appearance	Solid	[1]
InChI Key	XVXHFPZMRQXGBM-UHFFFAOYSA-N	[1][2]
Canonical SMILES	C1=NC(=C(C(=O)N1)Br)O	[2]
Purity	Typically ≥97%	[1]
Storage	Inert atmosphere, room temperature	[1]

Solubility

A compound's solubility is a cornerstone of its developability profile, directly impacting its absorption and bioavailability.^[3] Pyrimidine derivatives often exhibit limited aqueous solubility, a challenge that must be quantified early in the research process.^[3]

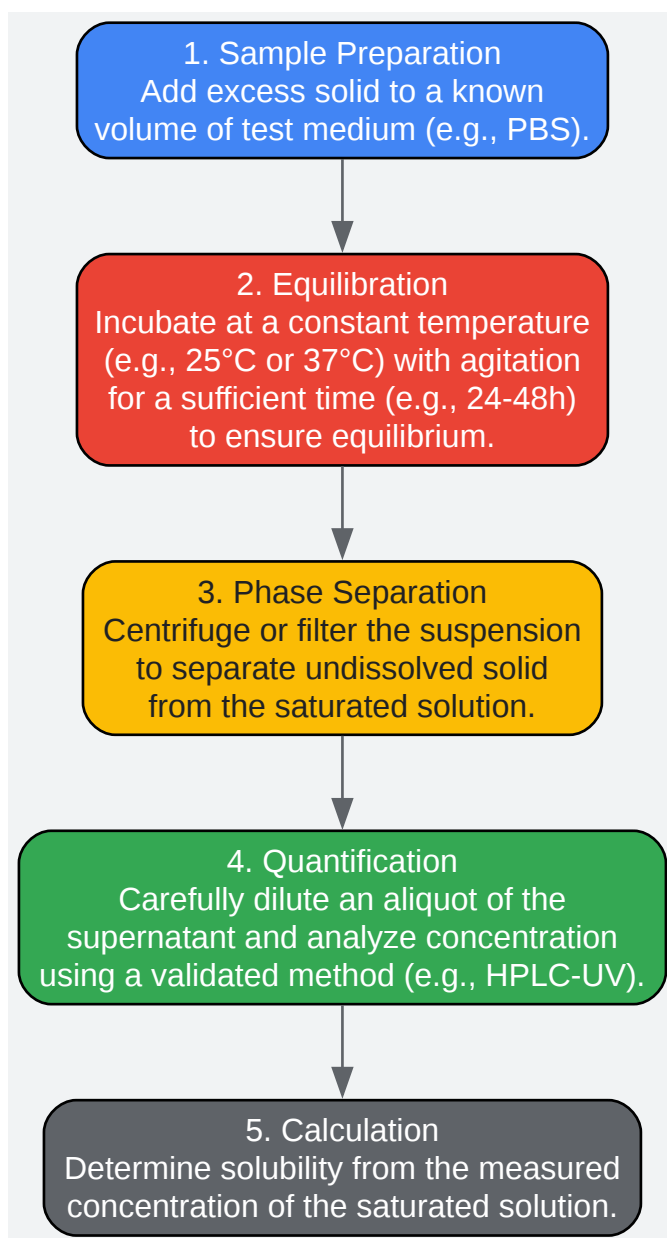
Expected Solubility Profile:

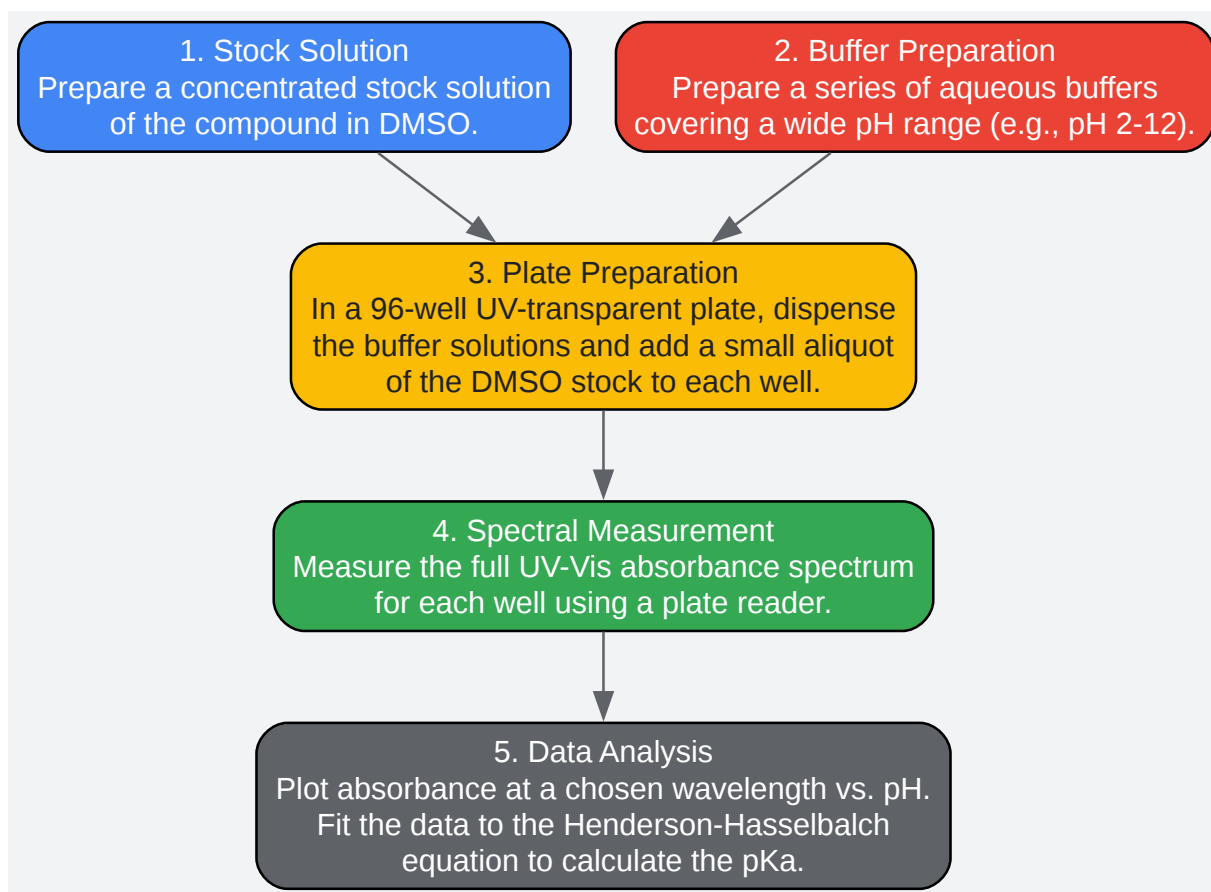
- **Aqueous Media:** Low solubility is expected due to the relatively nonpolar, rigid heterocyclic core. Solubility will be pH-dependent due to the presence of acidic hydroxyl groups and basic ring nitrogens.
- **Organic Solvents:** Higher solubility is anticipated in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are capable of disrupting the crystal lattice and forming hydrogen bonds.

Experimental Protocol: Thermodynamic Solubility Assessment

This protocol establishes the equilibrium solubility of a compound, which is a critical parameter for preclinical and formulation studies. The methodology is adapted from standard industry practices for novel chemical entities.^[3]

Causality: The objective is to create a saturated solution where the dissolved compound is in equilibrium with the undissolved solid. This ensures the measured concentration represents the true thermodynamic solubility limit, rather than a kinetically trapped supersaturated state.





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Sources

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